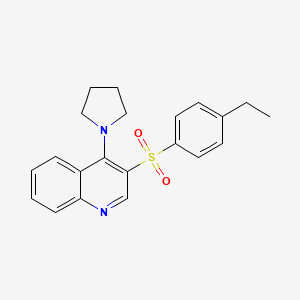

3-(4-Ethylbenzenesulfonyl)-4-(pyrrolidin-1-yl)quinoline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-(4-Ethylbenzenesulfonyl)-4-(pyrrolidin-1-yl)quinoline is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. It is a quinoline derivative that has been synthesized using various methods, and its mechanism of action and biochemical effects have been extensively studied.

Applications De Recherche Scientifique

Eco-Friendly Synthetic Approaches

Research by A. Preetam and M. Nath (2015) demonstrates an environmentally benign Pictet–Spengler strategy for synthesizing biologically important pyrrolo- and indolo[1,2-a]quinoxalines. This methodology, utilizing p-dodecylbenzenesulfonic acid as a catalyst, highlights the potential for sustainable approaches in synthesizing complex quinoline derivatives under mild conditions, which could be applicable to the synthesis of "3-(4-Ethylbenzenesulfonyl)-4-(pyrrolidin-1-yl)quinoline" (Preetam & Nath, 2015).

Ligand-Enabled Functionalization

The work by Heng Jiang et al. (2016) on the Pd(II)-catalyzed olefination of γ-C(sp(3))-H bonds presents a method for the selective functionalization of amines, leading to the synthesis of C-2 alkylated pyrrolidines. Such methodologies could be adapted for functionalizing quinoline derivatives, offering routes to diversify the chemical space around "this compound" for potential biological applications (Jiang et al., 2016).

Advanced Reagents for Synthesis

The utilization of Poly(N-bromo-N-ethylbenzene-1,3-disulfonamide) and N,N,N′,N′-tetrabromobenzene-1,3-disulfonamide by R. Ghorbani‐Vaghei and S. Akbari-Dadamahaleh (2009) for the efficient synthesis of quinolines from 2-aminoaryl ketones underlines the role of novel reagents in facilitating quinoline synthesis. This indicates the potential for discovering new synthetic pathways for compounds like "this compound" (Ghorbani‐Vaghei & Akbari-Dadamahaleh, 2009).

Biological Activities and Applications

The exploration of quinoline derivatives in various biological activities is evident across the research. For example, the development of fluorinated calix[4]pyrrole and dipyrrolylquinoxaline by P. Anzenbacher et al. (2000) as neutral anion receptors with augmented affinities showcases the potential of quinoline-based compounds in sensor technologies. This opens up possibilities for "this compound" in similar applications, given its structural analogy (Anzenbacher et al., 2000).

Propriétés

IUPAC Name |

3-(4-ethylphenyl)sulfonyl-4-pyrrolidin-1-ylquinoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N2O2S/c1-2-16-9-11-17(12-10-16)26(24,25)20-15-22-19-8-4-3-7-18(19)21(20)23-13-5-6-14-23/h3-4,7-12,15H,2,5-6,13-14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEZDIIRNHMTKGG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)S(=O)(=O)C2=C(C3=CC=CC=C3N=C2)N4CCCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(2-(4-Nitrophenyl)-2-oxoethyl)-2-phenylimidazo[1,2-a]pyridin-1-ium bromide](/img/structure/B2533006.png)

![N-phosphono-L-alanine, P-->6-ester with 2-C-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-2,5-anhydro-D-altrononitrile](/img/structure/B2533007.png)

![N'-[2-(4-Fluorophenyl)ethyl]-1-phenylethane-1,2-diamine;dihydrochloride](/img/structure/B2533008.png)

![(2Z)-2-[(2-fluoro-5-methylphenyl)imino]-N-(pyridin-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2533011.png)

![(1R,5S)-8-(methylsulfonyl)-3-(pyridin-3-ylmethyl)-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B2533015.png)

![7-((2E)-3-phenylprop-2-enyl)-1-(3-hydroxypropyl)-3,4,9-trimethyl-5,7,9-trihydr o-4H-1,2,4-triazino[4,3-h]purine-6,8-dione](/img/no-structure.png)

![N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-2-((4-methoxyphenyl)thio)acetamide](/img/structure/B2533020.png)